The Enigmatic Presence of 2-Hydroxy-D-Phenylalanine in Nature: A Technical Guide
The Enigmatic Presence of 2-Hydroxy-D-Phenylalanine in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-D-phenylalanine, also known as D-o-tyrosine, is a D-amino acid, an enantiomer of the more common L-o-tyrosine. While L-amino acids are the fundamental building blocks of proteins, the presence and roles of D-amino acids in biological systems have long been a subject of intense scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of the natural occurrence of 2-Hydroxy-D-phenylalanine, delving into its potential biosynthetic origins, analytical methodologies for its detection and quantification, and a discussion of its known biological significance. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, natural product chemistry, and drug development who are interested in the expanding world of D-amino acids.
Natural Occurrence of 2-Hydroxy-D-Phenylalanine
The natural occurrence of 2-Hydroxy-D-phenylalanine is not as widespread or well-documented as its L-counterpart or other proteinogenic amino acids. However, emerging research indicates its presence in specific biological contexts, often associated with microbial activity and conditions of oxidative stress.
Occurrence in Fermented Foods
Fermented foods and beverages are significant sources of various D-amino acids, which are primarily produced by microorganisms during the fermentation process. While comprehensive quantitative data for 2-Hydroxy-D-phenylalanine in a wide range of fermented products remains limited, studies analyzing the D-amino acid profiles of these foods provide a strong indication of its potential presence. For instance, detailed analyses of fermented products like black vinegar, processed cheese, and fish sauce (nam pla) have revealed the existence of a variety of D-amino acids[1][2]. The microorganisms involved in fermentation possess enzymes such as racemases that can convert L-amino acids to their D-enantiomers[3][4][5].
Formation through Oxidative Stress
An important non-enzymatic pathway for the formation of 2-hydroxyphenylalanine (o-tyrosine) is through the free-radical hydroxylation of phenylalanine under conditions of oxidative stress[6][7][8][9]. When biological systems are subjected to an excess of reactive oxygen species (ROS), the aromatic ring of phenylalanine can be non-enzymatically hydroxylated at the ortho, meta, and para positions. While this process generates L-o-tyrosine, the potential for subsequent racemization or the direct formation of D-o-tyrosine under these conditions cannot be ruled out, particularly in environments with high microbial activity or in aged proteins.
Quantitative Data
Obtaining precise quantitative data for 2-Hydroxy-D-phenylalanine in natural sources is challenging due to its typically low abundance and the analytical complexities of separating it from other isomers. The following table summarizes the concentrations of various D-amino acids found in selected fermented products, highlighting the potential for 2-Hydroxy-D-phenylalanine to be present in similar matrices.
| Fermented Product | D-Amino Acid | Concentration | % D-Enantiomer | Reference |
| Black Vinegar | D-Alanine | 0.02 - 6.21 mmol/L | 0.7 - 29.2% | [1][2] |
| D-Aspartic Acid | 0.02 - 6.21 mmol/L | 0.7 - 29.2% | [1][2] | |
| D-Glutamic Acid | 0.02 - 6.21 mmol/L | 0.7 - 29.2% | [1][2] | |
| D-Leucine | 0.02 - 6.21 mmol/L | 0.7 - 29.2% | [1][2] | |
| D-Proline | 0.02 - 6.21 mmol/L | 0.7 - 29.2% | [1][2] | |
| D-Serine | 0.02 - 6.21 mmol/L | 0.7 - 29.2% | [1][2] | |
| Processed Cheese | D-Alanine | 0.02 - 0.73 µmol/g | 0.2 - 24.8% | [1][2] |
| D-Aspartic Acid | 0.02 - 0.73 µmol/g | 0.2 - 24.8% | [1][2] | |
| D-Glutamic Acid | 0.02 - 0.73 µmol/g | 0.2 - 24.8% | [1][2] | |
| D-Leucine | 0.02 - 0.73 µmol/g | 0.2 - 24.8% | [1][2] | |
| D-Proline | 0.02 - 0.73 µmol/g | 0.2 - 24.8% | [1][2] | |
| D-Serine | 0.02 - 0.73 µmol/g | 0.2 - 24.8% | [1][2] | |
| Nam Pla (Fish Sauce) | D-Alanine | 0.07 - 2.30 mmol/L | 0.5 - 23.5% | [1][2] |
| D-Aspartic Acid | 0.07 - 2.30 mmol/L | 0.5 - 23.5% | [1][2] | |
| D-Glutamic Acid | 0.07 - 2.30 mmol/L | 0.5 - 23.5% | [1][2] | |
| D-Leucine | 0.07 - 2.30 mmol/L | 0.5 - 23.5% | [1][2] | |
| D-Proline | 0.07 - 2.30 mmol/L | 0.5 - 23.5% | [1][2] | |
| D-Serine | 0.07 - 2.30 mmol/L | 0.5 - 23.5% | [1][2] |
Note: Data for 2-Hydroxy-D-phenylalanine is not explicitly provided in the cited sources but the presence of other D-amino acids in these matrices suggests it may also be present in trace amounts.
Biosynthesis and Formation Pathways
The precise biosynthetic pathway of 2-Hydroxy-D-phenylalanine in organisms is not yet fully elucidated. However, two primary routes are hypothesized: enzymatic synthesis by microorganisms and non-enzymatic formation via oxidative stress.
Microbial Biosynthesis
Microorganisms are known to produce a wide array of D-amino acids through the action of racemase enzymes[3][4][5]. These enzymes catalyze the interconversion of L- and D-enantiomers of amino acids. It is plausible that certain microorganisms possess a racemase capable of acting on L-o-tyrosine or a related precursor to produce 2-Hydroxy-D-phenylalanine.
Formation via Oxidative Stress
As previously mentioned, the non-enzymatic hydroxylation of L-phenylalanine by hydroxyl radicals is a known source of o-tyrosine[6][7][8][9]. This reaction is a hallmark of oxidative stress in biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Chiral Amino Acids in Various Fermented Products Using a Two-Dimensional HPLC-MS/MS System [jstage.jst.go.jp]
- 3. Bacterial synthesis of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial synthesis of d-amino acids - ProQuest [proquest.com]
- 6. Tyrosine - Wikipedia [en.wikipedia.org]
- 7. Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
